molecular formula C15H16BrNO3 B2984222 3-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide CAS No. 1421505-41-0

3-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

Cat. No. B2984222
CAS RN: 1421505-41-0
M. Wt: 338.201
InChI Key: VSEBKDSKDJFMPB-UHFFFAOYSA-N
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Description

3-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Anticancer and Antiangiogenic Activity

Compounds with structural elements similar to 3-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide, particularly those incorporating furan and bromo substituents, have been explored for their anticancer and antiangiogenic activities. For example, novel 3-arylaminobenzofuran derivatives have shown significant antiproliferative activity against cancer cells, with some compounds demonstrating potent in vivo antitumor activity comparable to known anticancer agents (Romagnoli et al., 2015).

Synthetic Methodologies

Research has also focused on developing efficient synthesis methods for bromo and furan-containing compounds. For instance, an efficient synthesis and substitution methodology for 2-bromo-3-aroyl-benzo[b]furans has been reported, showcasing the versatility of the 2-bromo group as a synthetic handle in palladium-mediated couplings and nucleophilic substitutions to access a wide range of substituted benzo[b]furans (Gill et al., 2008).

Structural Characterization and Pharmacological Activities

Additionally, derivatives of benzo[b]furan carboxylic acids, including bromo-substituted compounds, have been prepared and evaluated for their cytotoxic potential, demonstrating significant activity against human cancer cell lines (Kossakowski et al., 2005). This suggests the importance of structural characterization in identifying compounds with potential pharmacological applications.

Novel Synthetic Pathways

Exploration of novel synthetic pathways for accessing substituted furans and pyrroles starting from bromofuran derivatives has also been highlighted, underscoring the utility of bromo and furan moieties in organic synthesis and the development of new pharmacologically active compounds (Kelly et al., 2008).

properties

IUPAC Name

3-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-19-8-6-17(10-12-5-7-20-11-12)15(18)13-3-2-4-14(16)9-13/h2-5,7,9,11H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEBKDSKDJFMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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